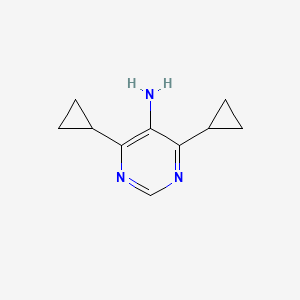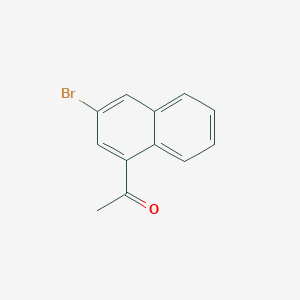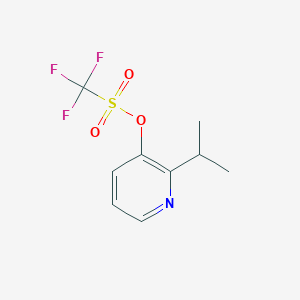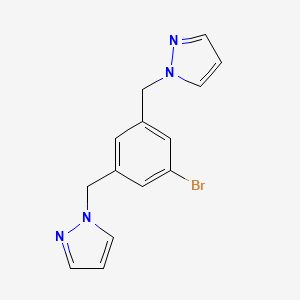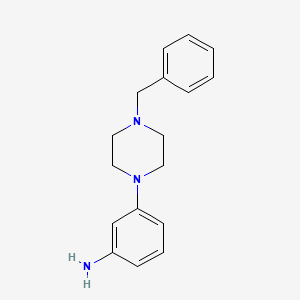![molecular formula C8H6ClN3O2 B13986577 6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 8th position of the imidazo[1,2-B]pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of imidazo[1,2-B]pyridazine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to reduce the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a different ring system.
8-Bromo-6-chloro-2-methylimidazo[1,2-B]pyridazine: Similar structure with a bromine atom instead of a carboxylic acid group.
6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Similar structure but in the hydrochloride salt form.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
6-chloro-2-methylimidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-3-12-7(10-4)5(8(13)14)2-6(9)11-12/h2-3H,1H3,(H,13,14) |
Clé InChI |
HQHCVRFMAXRZFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=N1)C(=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)
